molecular formula C6H3Cl2N3 B559687 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 90213-66-4

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B559687
CAS No.: 90213-66-4
M. Wt: 188.01 g/mol
InChI Key: GHXBPCSSQOKKGB-UHFFFAOYSA-N
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Description

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound that contains both pyrrole and pyrimidine rings. It is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the pyrimidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine typically involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. The reaction is carried out in the presence of phosphorus oxychloride and a base such as diisopropylethylamine. The mixture is heated to around 70°C, and the base is added gradually to control the exothermic reaction. After the addition is complete, the reaction mixture is further heated to 106°C and stirred for several hours. The product is then isolated by filtration and purified .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrrolo[2,3-d]pyrimidines with various functional groups.

    Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives.

    Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-7-deazapurine
  • 4,6-Dichloro-4H-purine
  • 2,4-Dichloro-1H-pyrrolo[2,3-d]pyrimidine

Uniqueness

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to serve as a versatile intermediate in organic synthesis and its applications in medicinal chemistry set it apart from other similar compounds .

Properties

IUPAC Name

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXBPCSSQOKKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556131
Record name 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90213-66-4
Record name 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90213-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-7-deazapurine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2NE6H5F6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-ylamine (500 mg, 2.97 mmol) in 1,2-dichloroethane (40 mL) at −10° C. under argon was added antimony chloride (750 mg, 3.29 mmol). After stirring for 5 min, tert-butylnitrite (2.50 mL, 20.8 mmol) was added to the solution. The reaction was stirred at −10° C. for 3 h. The reaction was diluted with CHCl3 (100 mL) and poured into ice water (50 mL). The CHCl3 layer was separated, washed with brine (20 mL), dried with Na2SO4, and concentrated to dryness. Silica gel chromatography (Hexanes:EtOAc=50:50) yielded 239 mg (43%) of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine as a tan solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
antimony chloride
Quantity
750 mg
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine in nucleoside chemistry?

A1: this compound serves as a versatile precursor for synthesizing 7-deazapurine nucleosides [, ]. These modified nucleosides are of significant interest in medicinal chemistry due to their potential antiviral and anticancer activities.

Q2: How does the presence of chlorine atoms at the 2 and 4 positions impact the reactivity of this compound?

A2: The chlorine atoms act as leaving groups, enabling nucleophilic substitution reactions with various nucleophiles [, ]. This allows for the introduction of diverse substituents at these positions, ultimately leading to a library of modified nucleosides with potentially altered biological properties.

Q3: Can the chlorine atoms in this compound be selectively substituted?

A3: Yes, research indicates that the chlorine atom at the 4 position exhibits higher reactivity compared to the one at the 2 position []. This allows for regioselective substitution at the 4 position under controlled reaction conditions, enabling the synthesis of specific 7-deazapurine nucleoside analogues.

Q4: How does the presence of protecting groups on the sugar moiety during nucleoside synthesis affect the reactivity of this compound?

A4: Studies have shown that the type of protecting group on the sugar moiety significantly influences the reactivity of the aglycone (this compound) []. For instance, benzyl protecting groups were found to hinder nucleophilic substitution reactions, while the absence of such bulky groups facilitated the process.

Q5: What are some examples of 7-deazapurine nucleosides synthesized using this compound as a starting material?

A5: Researchers have successfully synthesized 7-deaza-2′-deoxyxanthosine and 7-deaza-2′-deoxyspongosine, two novel pyrrolo[2,3-d]-pyrimidine deoxynucleosides, starting from this compound []. This highlights the compound's versatility in synthesizing structurally diverse nucleoside analogues with potential therapeutic applications.

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